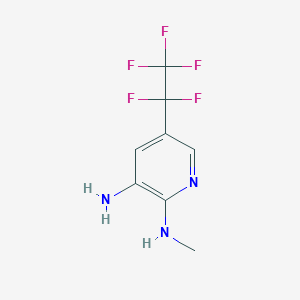
N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine” is a chemical compound with the molecular formula C8H8F5N3 and a molecular weight of 241.16 . It is available in powder form .
Synthesis Analysis
The synthesis of “N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine” involves a reaction with pyridine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride at 20℃ for 5 hours . The reaction mixture is then added to water and extracted with ethyl acetate .Molecular Structure Analysis
The InChI code for “N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine” is 1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) .It has a molecular weight of 241.16 . The storage temperature is 4℃ .
Aplicaciones Científicas De Investigación
Novel Organosoluble Poly(pyridine−imide)
A study by Liaw et al. (2007) discussed a new diamine containing a pyridine heterocyclic group used in preparing poly(pyridine−imide). This polymer showed high solubility in various solvents and good thermal stability, making it potentially useful for applications requiring these properties.
Soluble Polyimides from Pyridine-Containing Diamines
Guan et al. (2014) in their research, as detailed in this study, synthesized novel aromatic diamine monomers derived from pyridine. The resulting fluorinated polyimides exhibited good solubility, thermal stability, and mechanical properties, indicating their potential use in high-performance materials.
Pyridine Ligands in Mn(II) Complexes
In a study by Hureau et al. (2008), pentadentate amino-pyridine ligands were synthesized and used to form mononuclear Mn(II) complexes. This research contributes to the understanding of coordination chemistry involving pyridine-based ligands.
Pyridine-Containing Polyimides for Fluorescence
Kun-Li Wang et al. (2008) developed new diamine monomers containing pyridine for producing polyimides with unique optical properties. These polymers showed strong fluorescence upon protonation, suggesting applications in sensing and optoelectronics.
Transparent Polyimides with Pyridine Units
Guan et al. (2015) focused on pyridine-containing aromatic diamine monomers for the synthesis of polyimides. These materials exhibited excellent solubility, thermal, mechanical, and optical properties, beneficial for high-performance polymers.
Novel Luminescent Tb(III)-MOF with Pyridyl Sites
Zhao et al. (2016) created a luminescent terbium-metal-organic framework featuring pyridyl sites. This material showed potential in detecting metal ions and small molecules, demonstrating its application in sensing technologies.
Fluorescent Poly(pyridine-imide) Chemosensor
Kun-Li Wang et al. (2008) synthesized a novel diamine for a poly(pyridine-imide) that acts as a fluorescent chemosensor. The polymer exhibited thermal stability and fluorescence, indicating its use in optical sensing.
Safety and Hazards
Propiedades
IUPAC Name |
2-N-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKKQVIUWADLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2657636.png)
![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)
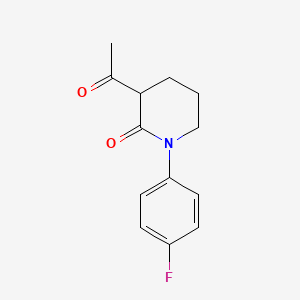
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)

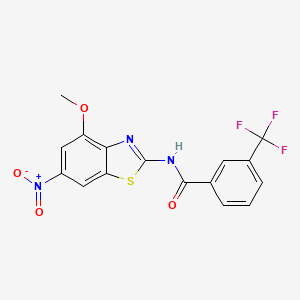
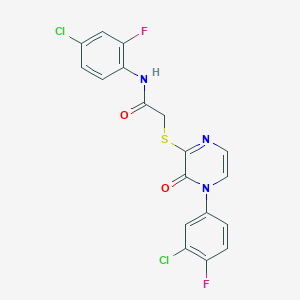
![2,2-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2657648.png)
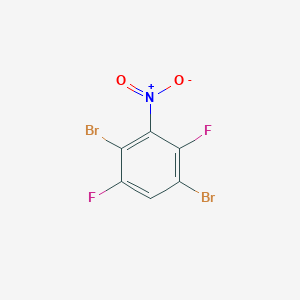
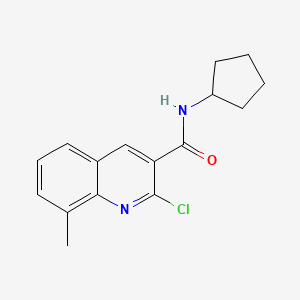

![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2657658.png)
